molecular formula C19H28N2O5 B1356163 N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine CAS No. 190910-14-6

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

Cat. No. B1356163
M. Wt: 364.4 g/mol
InChI Key: YHHAZJVJJCTGLB-GJZGRUSLSA-N
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Description

“N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine” is also known as Neotame . It is a dipeptide composed of N-(3,3-dimethylbutyl)-L-aspartic acid and methyl L-phenylalanate units joined by a peptide linkage . It is used as an environmental contaminant, a xenobiotic, and a sweetening agent .


Synthesis Analysis

The synthesis of Neotame involves the acid-catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is readily hydrolyzed to the alcohol in isolated yields in the 70–75% range . The most efficient method for the conversion to the aldehyde was found to be a vapor phase dehydrogenation over a copper catalyst . Another method involves the hydrogenation of L-alpha-aspartyl-L-phenylalanine 1-methyl ester and 3,3-dimethylbutyraldehyde produced in situ by the hydrolysis or cleavage of a 3,3-dimethylbutyraldehyde precursor .


Molecular Structure Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate . Its crystal structure was determined by single crystal X-ray diffractometry . The crystal is orthorhombic with space group P212_121 with Z=4 and one molecule per asymmetric unit .


Chemical Reactions Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition .


Physical And Chemical Properties Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition . The cell constants are a=5.520 (2) Å, b=10.608b=10.608b=10.608 (5) Å and c= 31.92 (2) Å .

Scientific Research Applications

1. Use as a Sweetener and Flavour Enhancer

  • Application Summary : Neotame is used in the food industry as a sweetener and flavour enhancer. It has a sweetness factor approximately 7000 times that of sugar .
  • Methods of Application : Neotame is added to food products during the manufacturing process to enhance sweetness and flavour .
  • Results or Outcomes : The use of Neotame as a sweetener and flavour enhancer has been deemed safe by the European Commission .

2. Effects on the Gut Microbiome

  • Application Summary : Research has been conducted to investigate the effects of Neotame on the gut microbiome and fecal metabolites in mice .
  • Methods of Application : Mice were administered Neotame, and their gut microbiome and fecal metabolites were analyzed using high-throughput sequencing and gas chromatography–mass spectrometry (GC-MS) metabolomics .
  • Results or Outcomes : The study found that Neotame consumption reduced the alpha-diversity and altered the beta-diversity of the gut microbiome. It also changed the fecal metabolite profiles .

3. Crystal Structure and Physical Characterization

  • Application Summary : The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine (DMBAP), has been crystallized and its crystal structure determined .
  • Methods of Application : DMBAP was crystallized from water as an anhydrate. Its crystal structure was determined by single crystal X-ray diffractometry .
  • Results or Outcomes : The study provided a detailed understanding of the crystal structure of DMBAP .

4. Use Across a Wide Range of Food and Beverage Applications

  • Application Summary : Neotame is intended for use as a sweetener across a wide range of food and beverage applications. It degrades slowly in aqueous conditions such as those in carbonated soft drinks .
  • Methods of Application : Neotame is added to various food and beverage products during the manufacturing process .
  • Results or Outcomes : The hydrolysis of Neotame results in equimolar amounts of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine (NC-00751) and methanol .

5. Use in Combination with Cyclodextrin

  • Application Summary : Cyclodextrin can be used in combination with Neotame to add increased stability, dissolution, and solubility .
  • Methods of Application : Neotame is combined with Cyclodextrin during the manufacturing process .
  • Results or Outcomes : The combination of Neotame and Cyclodextrin results in a more stable, soluble, and easily dissolvable product .

6. Use in Animal Studies

  • Application Summary : Neotame has been used in animal studies to assess its effects on diet preference, sub-chronic effects, chronic effects, carcinogenicity, reproductive and developmental toxicology, and genotoxicity .
  • Methods of Application : Neotame is administered to animals in controlled doses, and various parameters are observed and recorded .
  • Results or Outcomes : The results of these studies contribute to the overall understanding of the safety and effects of Neotame .

7. Use in Synthesis of Intermediates

  • Application Summary : Neotame is used in the synthesis of 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, which are important intermediates in the synthesis of Neotame .
  • Methods of Application : The synthesis involves the acid catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is readily hydrolyzed to the alcohol .
  • Results or Outcomes : The synthesis provides a method for the production of 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, which are used in the synthesis of Neotame .

8. Use in Structural Modifications

  • Application Summary : Structural modifications to Neotame, especially the introduction of certain N-alkyl groups, can enhance the sweetening power even more .
  • Methods of Application : The N-substituted 3,3-dimethylbutyl aspartame, a modified species of Neotame, is about 11,000 times sweeter than sugar and about 70 times sweeter than aspartame .
  • Results or Outcomes : The presence of this N-alkyl group results in an increased stability of Neotame with respect to Aspartame .

9. Use in Crystal Structure Determination

  • Application Summary : The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine (DMBAP), has been crystallized and its crystal structure determined .
  • Methods of Application : DMBAP was crystallized from water as an anhydrate. Its crystal structure was determined by single crystal X-ray diffractometry .
  • Results or Outcomes : The study provided a detailed understanding of the crystal structure of DMBAP .

Safety And Hazards

Although artificial sweeteners are widely used in the food industry, their effects on human health remain a controversy . It is known that the gut microbiota plays a key role in human metabolism and recent studies indicated that some artificial sweeteners such as saccharin could perturb gut microbiome and further affect host health, such as inducing glucose intolerance .

Future Directions

The specific effects of Neotame on gut bacteria are still unknown . Future research may focus on exploring the specific effects of Neotame on gut microbiota and how this interaction could influence the normal metabolism of host bodies .

properties

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAZJVJJCTGLB-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022046
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

CAS RN

190910-14-6
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
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Citations

For This Compound
2
Citations
LL Pajor, KM Gibes - US Patent 6,048,999, 2000 - Google Patents
US6048999A - N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester synergistic sweetener blends - Google Patents US6048999A - N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester synergistic sweetener blends - Google Patents N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester synergistic sweetener blends Download PDF Info Publication number US6048999A US6048999A US09/236,353 US23635399A US6048999A US 6048999 A US6048999 A US 6048999A US 23635399 A US23635399 A US 23635399A US 6048999 …
Number of citations: 29 patents.google.com
J Fotos, I Bishay - US Patent 6,365,217, 2002 - Google Patents
NN-(3, 3-dimethylbutyl)-LC.-aspartyl-L-phenylalanine 1-methyl ester is a derivative of aspartame that has a Sweetening potency that is about 40 to 50 times that of aspartame (and about 8,000 times that of sucrose). NN-(3, 3-dimethylbutyl)-LC.-aspartyl-L-phenylalanine 1-methyl ester may be prepared from aspartame as described in US Pat. Nos. 5,480,668, 5,510,508, and 5,728,862, all of which are incorporated by reference herein. Structurally, NN-(3, 3-dimethylbutyl)-LC.-aspartyl-L-phenylalanine 1-methyl ester and …
Number of citations: 25 patents.google.com

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